molecular formula C20H25N5O2 B12730273 2-Amino-N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide CAS No. 91595-94-7

2-Amino-N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide

Cat. No.: B12730273
CAS No.: 91595-94-7
M. Wt: 367.4 g/mol
InChI Key: XKCASSZOQILGIG-MQVJKMGUSA-N
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Description

2-Amino-N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide is a complex organic compound that belongs to the class of pyrimidinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multi-step organic reactions. The starting materials may include benzyl derivatives, nortropane derivatives, and pyrimidinecarboxamide precursors. The key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the amino group.

    Condensation: reactions to form the pyrimidine ring.

    Methoxylation: to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions may yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxy-5-pyrimidinecarboxamide: Lacks the benzyl and nortropanyl groups.

    N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide: Lacks the amino group.

Uniqueness

The presence of the benzyl and nortropanyl groups in 2-Amino-N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide distinguishes it from similar compounds, potentially enhancing its biological activity and specificity.

Properties

CAS No.

91595-94-7

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-amino-N-[(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-4-methoxypyrimidine-5-carboxamide

InChI

InChI=1S/C20H25N5O2/c1-27-19-17(11-22-20(21)24-19)18(26)23-14-9-15-7-8-16(10-14)25(15)12-13-5-3-2-4-6-13/h2-6,11,14-16H,7-10,12H2,1H3,(H,23,26)(H2,21,22,24)/t14?,15-,16+

InChI Key

XKCASSZOQILGIG-MQVJKMGUSA-N

Isomeric SMILES

COC1=NC(=NC=C1C(=O)NC2C[C@H]3CC[C@@H](C2)N3CC4=CC=CC=C4)N

Canonical SMILES

COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)N

Origin of Product

United States

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